Xamoterol beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xamoterol beta-D-Glucuronide is a derivative of Xamoterol, a cardiac stimulant used in the treatment of heart failure. Xamoterol acts as a selective partial agonist of the beta-1-adrenergic receptor, providing cardiac stimulation at rest but acting as a blocker during exercise . The glucuronide conjugate of Xamoterol is formed through the process of glucuronidation, which enhances the compound’s solubility and facilitates its excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xamoterol beta-D-Glucuronide typically involves the glucuronidation of Xamoterol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of beta-glucuronidase enzymes, which catalyze the transfer of glucuronic acid to Xamoterol. Chemical glucuronidation can be performed using glucuronic acid derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, where beta-glucuronidase enzymes are used to catalyze the glucuronidation reaction. The reaction conditions, such as pH, temperature, and enzyme concentration, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Xamoterol beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent form, Xamoterol.
Substitution: Substitution reactions can occur at specific functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
Scientific Research Applications
Xamoterol beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and the behavior of glucuronide conjugates.
Biology: Investigated for its role in cellular metabolism and its interactions with beta-1-adrenergic receptors.
Medicine: Explored for its potential therapeutic effects in heart failure and other cardiovascular conditions.
Industry: Utilized in the development of analytical methods for detecting and quantifying glucuronide conjugates in biological samples
Mechanism of Action
Xamoterol beta-D-Glucuronide exerts its effects by interacting with beta-1-adrenergic receptors. As a partial agonist, it modulates the sympathetic control of the heart, improving systolic and diastolic function. The glucuronide conjugate enhances the compound’s solubility and facilitates its excretion, reducing the risk of accumulation and potential side effects .
Comparison with Similar Compounds
Similar Compounds
Xamoterol: The parent compound, which acts as a selective partial agonist of the beta-1-adrenergic receptor.
Other beta-1-adrenergic receptor agonists: Compounds such as Dobutamine and Metoprolol, which also target beta-1-adrenergic receptors but differ in their pharmacokinetic and pharmacodynamic properties
Uniqueness
Xamoterol beta-D-Glucuronide is unique due to its glucuronide conjugate form, which enhances its solubility and facilitates excretion. This property distinguishes it from other beta-1-adrenergic receptor agonists, which may not undergo glucuronidation and may have different pharmacokinetic profiles .
Biological Activity
Xamoterol beta-D-Glucuronide is a significant metabolite derived from the selective beta-1 adrenoceptor agonist, xamoterol. This compound has garnered attention in pharmacological research due to its unique properties and biological activities.
- Molecular Formula : C22H33N3O11
- Molecular Weight : 515.51 g/mol
The formation of this compound occurs through a glucuronidation reaction, where xamoterol reacts with glucuronic acid in the presence of UDP-glucuronosyltransferases, primarily in the liver. This phase II metabolic process enhances the solubility and excretion of the drug, facilitating the elimination of lipophilic substances from the body.
This compound acts as a partial agonist at beta-1 adrenergic receptors. This interaction modulates sympathetic control of the heart, providing benefits in cardiac function without significant action on beta-2 adrenergic receptors. This selectivity is crucial for minimizing side effects typically associated with non-selective beta agonists .
Biological Activity and Pharmacological Applications
Research indicates that this compound retains some biological activity compared to its parent compound. It is primarily utilized in studies involving:
- Drug Metabolism : Understanding its interactions with liver enzymes responsible for drug metabolism.
- Pharmacokinetics : Insights into metabolic pathways of beta-adrenoceptor agonists.
- Therapeutic Research : Potential applications in developing cardiac stimulants and other therapeutic agents.
Table 1: Comparative Analysis of Xamoterol and Its Glucuronide
Property | Xamoterol | This compound |
---|---|---|
Type | Selective beta-1 agonist | Metabolite (glucuronide) |
Solubility | Moderate | Enhanced |
Biological Activity | Strong | Moderate |
Primary Use | Heart failure treatment | Drug metabolism studies |
Clinical Efficacy
Clinical studies have demonstrated that xamoterol improves symptoms and exercise capacity in patients with mild to moderate heart failure. In a multicenter trial, patients treated with xamoterol showed a 19% increase in exercise duration compared to placebo, highlighting its efficacy in enhancing cardiac performance .
Case Studies and Research Findings
- Heart Failure Management : A study involving 240 patients indicated that xamoterol significantly improved exercise capacity and reduced breathlessness compared to placebo .
- Metabolic Pathway Insights : Research on glucuronidated compounds suggests that glucuronidation can alter bioactivity, solubility, and pharmacokinetics, impacting how drugs like xamoterol are processed in the body .
- Enzyme Interaction Studies : Investigations into UDP-glucuronosyltransferases (UGTs) have revealed that specific residues within these enzymes affect their interaction with glucuronides, including this compound, influencing their metabolic pathways .
Properties
Molecular Formula |
C22H33N3O11 |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H33N3O11/c26-13(11-23-5-6-24-22(32)25-7-9-33-10-8-25)12-34-14-1-3-15(4-2-14)35-21-18(29)16(27)17(28)19(36-21)20(30)31/h1-4,13,16-19,21,23,26-29H,5-12H2,(H,24,32)(H,30,31)/t13?,16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
MYOPHKPKLKCKRH-DNPGXZAYSA-N |
Isomeric SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.